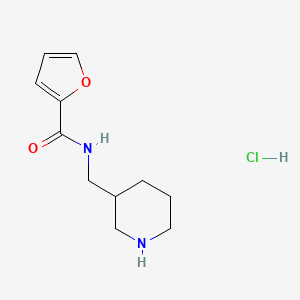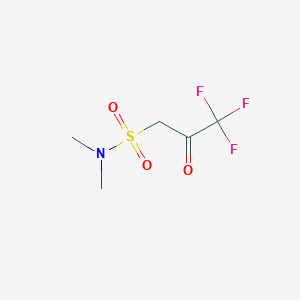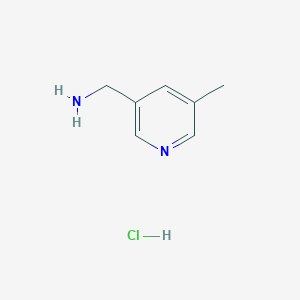![molecular formula C9H13N3O B1434945 2-(甲氧甲基)-5H,6H,7H,8H-吡啶并[4,3-d]嘧啶 CAS No. 1159882-54-8](/img/structure/B1434945.png)
2-(甲氧甲基)-5H,6H,7H,8H-吡啶并[4,3-d]嘧啶
描述
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Synthesis Analysis
The synthesis of pyrimidines can be accomplished through various methods. For instance, one method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The structure of pyrimidines allows for a wide range of substitutions and derivatizations .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, they can react with α-methyl or α-methylene ketones in the presence of palladium (II) acetate and triphenylphosphine to form various pyrimidine derivatives .Physical And Chemical Properties Analysis
Pyrimidines are solid at room temperature . They are part of many naturally occurring molecules such as hormones, antibiotics, and caffeine .科学研究应用
合成途径和化学转化
- 化学合成和反应:研究已经确定了吡啶并[4,3-d]嘧啶衍生物合成的多种方法,探索了它们在不同条件下的化学行为。例如,Voskressensky 等人(2011 年)的研究表明,2-R-4-氧代四氢吡啶并[4,3-d]嘧啶可以在特定条件下形成 2-R-4-氧代六氢嘧啶并[4,5-d]氮杂环辛烷的混合物,表明这种化学结构在合成有机化学中的多功能性 Voskressensky 等人,2011 年。
杂环化学和化合物合成
- 杂环支架应用:吡啶并[4,3-d]嘧啶核心是一个重要的杂环支架,已被探索其为体内各种受体提供配体的潜力。一篇综述涵盖了这些化合物的合成方法,重点介绍了它们的生物医学应用,展示了该结构在药物化学领域内的广泛兴趣 Jubete 等人,2019 年。
生物医学应用
- 抗肿瘤活性:一些吡啶并[4,3-d]嘧啶衍生物已被合成并筛选出体外抗肿瘤活性,其中一些化合物表现出广泛的抗肿瘤活性。这表明这些化合物在癌症研究和治疗中的潜力 Rostom 等人,2009 年。
高级材料合成
- 天然生物碱的合成方法:该化合物的衍生物已被用于选择性钯介导的功能化中,用于合成天然生物碱,如变叶碱 B,展示了吡啶并[4,3-d]嘧啶在复杂有机合成中的效用 Baeza 等人,2010 年。
作用机制
Target of Action
Pyrido[2,3-d]pyrimidines, a closely related class of compounds, have been reported to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Pyrido[2,3-d]pyrimidines are known to interact with their targets and inhibit their activity, thereby affecting cellular processes .
Biochemical Pathways
Pyrido[2,3-d]pyrimidines are known to affect various pathways, including those involving the targets mentioned above . These pathways play crucial roles in cell proliferation, survival, and other vital cellular functions .
Pharmacokinetics
The synthesis of a similar compound, 2-(chloromethyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3н)-ones, has been reported .
Result of Action
Pyrido[2,3-d]pyrimidines have been reported to exhibit a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Action Environment
The environment can significantly impact the effectiveness of similar compounds, and this is an important consideration in drug design and development .
安全和危害
未来方向
Research on pyrimidines and their derivatives is ongoing, with a focus on developing more potent and efficacious drugs for various diseases, including cancer . The structure-activity relationships of numerous pyrimidines are being studied in detail to guide the synthesis of novel pyrimidine analogs .
生化分析
Biochemical Properties
2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine synthesis pathway . By inhibiting this enzyme, 2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can disrupt the synthesis of pyrimidine nucleotides, leading to a decrease in DNA and RNA synthesis. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine on cells are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis . Furthermore, 2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has been observed to affect gene expression by modulating the activity of transcription factors, resulting in changes in the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to alterations in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves several key interactions with biomolecules. This compound binds to the active site of dihydroorotate dehydrogenase, inhibiting its activity and thereby disrupting the de novo pyrimidine synthesis pathway . Additionally, 2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can interact with kinases and transcription factors, leading to changes in cell signaling pathways and gene expression . These interactions result in the inhibition of cell proliferation and induction of apoptosis, making this compound a potential candidate for anticancer therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can result in sustained inhibition of cell proliferation and induction of apoptosis . The degradation products of this compound may also have biological activity, which could influence the overall effects observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine vary with different dosages in animal models. At low doses, this compound has been shown to inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, 2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in efficacy up to a certain point, beyond which the toxic effects outweigh the therapeutic benefits .
Metabolic Pathways
2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is involved in several metabolic pathways, including the de novo pyrimidine synthesis pathway and the tricarboxylic acid (TCA) cycle . This compound inhibits dihydroorotate dehydrogenase, leading to a decrease in pyrimidine nucleotide synthesis . Additionally, 2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can affect the TCA cycle by modulating the activity of pyruvate dehydrogenase, resulting in changes in cellular energy metabolism . These interactions can lead to alterations in metabolic flux and metabolite levels, further influencing cellular functions .
Transport and Distribution
The transport and distribution of 2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can bind to specific proteins, which facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . The targeting signals and post-translational modifications of 2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine direct it to specific compartments, influencing its interactions with biomolecules and its overall biological activity . The subcellular localization of this compound can also affect its stability and degradation, further impacting its efficacy in biochemical applications .
属性
IUPAC Name |
2-(methoxymethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-6-9-11-5-7-4-10-3-2-8(7)12-9/h5,10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQXVOVMAFZVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C2CNCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159882-54-8 | |
| Record name | 2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1434864.png)








![2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride](/img/structure/B1434882.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1434883.png)

![N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide](/img/structure/B1434885.png)